N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide
説明
N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide, commonly known as ADX-10059, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is involved in pain sensation, inflammation, and thermoregulation. ADX-10059 has been studied for its potential therapeutic use in various conditions, including chronic pain, migraine, and gastroesophageal reflux disease (GERD).
作用機序
ADX-10059 is a selective antagonist of the N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide ion channel. It binds to the channel and prevents its activation by various stimuli, including heat, capsaicin, and acid. By blocking this compound activation, ADX-10059 reduces pain and inflammation, as well as other physiological responses mediated by this compound.
Biochemical and Physiological Effects:
ADX-10059 has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to reduce the frequency and severity of migraine attacks in animal models. In clinical studies, ADX-10059 has been shown to reduce symptoms of GERD, such as heartburn and regurgitation. ADX-10059 has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
ADX-10059 has several advantages for lab experiments. It is a selective antagonist of N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide, which allows for the study of the specific effects of this compound activation. It has also been shown to be effective in reducing pain and inflammation in animal models, which makes it a useful tool for studying these conditions. However, ADX-10059 has some limitations for lab experiments. It is not effective in all animal models of pain and inflammation, which limits its usefulness in certain studies. It also has limited solubility in aqueous solutions, which can make dosing and administration challenging.
将来の方向性
There are several future directions for the study of ADX-10059. One area of research is the development of more potent and selective N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide antagonists. Another area of research is the study of the effects of this compound activation in other physiological systems, such as the cardiovascular and respiratory systems. Additionally, the potential therapeutic use of ADX-10059 in other conditions, such as cancer and diabetes, is an area of active research. Finally, the development of more effective administration and dosing methods for ADX-10059 is an important area of research, as this could improve its efficacy and safety in clinical use.
科学的研究の応用
ADX-10059 has been studied for its potential use in the treatment of chronic pain, migraine, and GERD. In preclinical studies, ADX-10059 has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to reduce the frequency and severity of migraine attacks in animal models. In clinical studies, ADX-10059 has been shown to reduce symptoms of GERD, such as heartburn and regurgitation.
特性
IUPAC Name |
1-(1-adamantyl)-N-(dimethylsulfamoyl)-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-15(2)19(17,18)16(3)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNHTAXFJQJTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。